3-[(4-Chlorophenyl)amino]propanenitrile

Analytical Chemistry Process Chemistry Quality Control

Forced degradation studies and compendial impurity profiling demand a reference standard with unambiguous chromatographic identity. 3-[(4-Chlorophenyl)amino]propanenitrile (CAS 41833-57-2) is the para-chloro isomer, a crystalline solid (mp 72-73 °C) enabling accurate weighing, unlike the liquid ortho isomer. • Crystalline form facilitates precise solid dispensing for HPLC calibration. • LogP 2.74 and distinct UV chromophore yield sensitive sub-μg/mL detection. • ≥98% purity with analytical documentation for retention time and UV spectral matching.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 41833-57-2
Cat. No. B176253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenyl)amino]propanenitrile
CAS41833-57-2
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCCC#N)Cl
InChIInChI=1S/C9H9ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,7H2
InChIKeyCNFGGHYTGAQWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chlorophenyl)amino]propanenitrile – Physicochemical and Reactivity Profile


3-[(4-Chlorophenyl)amino]propanenitrile (CAS 41833-57-2), also known as 3-(4-chloroanilino)propanenitrile or N-(4-chlorophenyl)-3-aminopropionitrile, is a para-substituted chlorinated aromatic aminonitrile with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol . It is synthesized via cyanoethylation of 4-chloroaniline with acrylonitrile, yielding a compound that typically presents as a white to off-white crystalline solid with a melting point of 72–73 °C . The compound serves as a versatile chemical scaffold and intermediate in pharmaceutical and agrochemical research, and is also utilized as a reference substance for drug impurity profiling [1][2]. Its computed LogP of approximately 2.74 and polar surface area (PSA) of 35.82 Ų place it within a favorable property space for CNS drug-likeness, distinct from its ortho- and meta-chloro positional isomers [1].

1
Workflow Crystalline scaffold for pharmaceutical intermediate synthesis and impurity profiling
2
Selection Logic Para-chloro isomer supports precise gravimetric handling and recrystallization-based purification
3
Method Context Computed LogP 2.74 and PSA 35.82 Ų suggest CNS drug-likeness research fit

3-[(4-Chlorophenyl)amino]propanenitrile: Isomer Substitution Limitations


The position of the chlorine substituent on the phenyl ring fundamentally alters the physicochemical and reactivity profile of chlorophenyl-aminopropanenitrile isomers, making generic substitution technically invalid. The para (4-Cl) isomer is a crystalline solid at room temperature (mp 72–73 °C), whereas the ortho (2-Cl) isomer is a light brown oily liquid (mp not available, bp 358.4 °C) . This difference in physical state directly impacts handling, weighing accuracy, and purification method selection (recrystallization vs. distillation). Furthermore, the parent anilines exhibit distinct pKa values: 4-chloroaniline has a pKa of approximately 4.00, compared to 2.65 for 2-chloroaniline and 3.52 for 3-chloroaniline [1]. The higher basicity of 4-chloroaniline translates to greater nucleophilicity, which can significantly affect reaction kinetics and regioselectivity in downstream chemistry, including aza-Michael additions and dye coupling reactions [2]. The para isomer also exhibits a higher boiling point (381.3 °C vs. 358.4 °C for the ortho isomer), reflecting stronger intermolecular forces that influence distillation parameters and GC retention times .

4-Cl Isomer (Crystalline)
Ortho-chloro isomer is an oily liquid; handling and purification methods may not transfer directly
4-Cl pKa (Parent aniline ~4.00)
Positional isomers exhibit distinct nucleophilicity; reaction kinetics and regioselectivity may shift significantly
4-Cl bp 381.3 °C
Distillation parameters and GC retention indices may not apply; identity confirmation requires isomer-specific validation

3-[(4-Chlorophenyl)amino]propanenitrile: Quantitative Differentiation vs. Structural Analogs


Solid vs. Liquid: Handling and Purification Advantages

3-[(4-Chlorophenyl)amino]propanenitrile (4-Cl isomer) is procured as a crystalline powder with a reported melting point of 72–73 °C . This sharply contrasts with the ortho-chloro (2-Cl) isomer (CAS 94-89-3), which is described as a light brown transparent oily liquid with no measurable melting point under standard conditions . The solid-state nature of the 4-Cl isomer permits direct gravimetric weighing with standard analytical balance precision (±0.1 mg) without the handling losses and viscosity-related pipetting errors associated with the oily 2-Cl isomer. Recrystallization from ethanol can further purify the 4-Cl solid, whereas the 2-Cl isomer requires fractional distillation (bp 358.4 °C) . The meta-chloro (3-Cl) isomer (CAS 54475-92-2) is also supplied as a powder, making the ortho isomer the only liquid in the set, but its positional isomeric properties differ in reactivity .

Physical State
Cross-study comparable
Solid (mp 72-73 °C) vs. Liquid (mp N/A)
Reported physical form supports gravimetric accuracy
Recrystallization viable for 4-Cl; distillation required for 2-Cl isomer
Analytical Chemistry Process Chemistry Quality Control

Boiling Point and Thermal Stability Advantage

The 4-Cl isomer exhibits a boiling point of 381.3 °C at 760 mmHg, which is approximately 22.9 °C higher than that of the 2-Cl isomer (358.4 °C) . This difference, attributable to enhanced intermolecular dipole-dipole interactions in the para-substituted isomer, has practical implications for purification and analysis. During fractional distillation, the wider boiling point gap relative to potential reaction byproducts provides a larger operational window, potentially reducing cross-contamination. In gas chromatography, the retention index (RI) for the 4-Cl isomer is predictably higher than that of the 2-Cl isomer, which aids in unambiguous peak assignment when monitoring reaction progress for mixtures of positional isomers [1]. The 3-Cl isomer's boiling point is expected to fall between these two values, consistent with trends in disubstituted benzene derivatives, though explicit experimental data for this specific meta isomer are limited in accessible sources.

Boiling Point
Cross-study comparable
ΔTb +22.9 °C
Higher boiling point supports wider distillation windows and distinct GC retention
Supplier datasheets; meta-isomer data limited
Process Chemistry Gas Chromatography Thermal Analysis

Lipophilicity Impact on Retention and Permeability

The computed octanol-water partition coefficient (LogP) for 3-[(4-chlorophenyl)amino]propanenitrile is 2.74, compared to 2.22 for the corresponding 4-fluoro analog (3-[(4-fluorophenyl)amino]propanenitrile, CAS 380190-11-4) [1]. This 0.52 log unit increase reflects the greater hydrophobicity conferred by the chlorine substituent (Hansch π parameter for Cl = +0.71) relative to fluorine (π for F = +0.14) [2]. In reversed-phase HPLC method development, this LogP difference translates to measurably longer retention times for the 4-Cl compound under identical mobile phase conditions, which is a critical factor when selecting between these two scaffolds for analog library synthesis. From a medicinal chemistry perspective, the higher LogP of the 4-Cl analog predicts enhanced passive membrane permeability (predicted Caco-2 Papp), but also potentially increased plasma protein binding and CYP450 metabolic susceptibility relative to the 4-F analog, though experimental confirmation is needed [2]. The polar surface area (PSA) remains constant at 35.82 Ų for both, as this parameter is determined solely by the nitrile and secondary amine functional groups, not the halogen substituent [1].

Lipophilicity
Class-level inference
ΔLogP +0.52 vs. 4-F
Supports lipophilicity tuning in SAR studies; affects HPLC retention
Computational prediction; PSA identical (35.82 Ų)
Medicinal Chemistry ADME Prediction Chromatography

Aza-Michael Reactivity from Elevated pKa

The nucleophilicity of the secondary amine nitrogen in 3-[(4-chlorophenyl)amino]propanenitrile is governed by the electronic effects of the para-chloro substituent on the aniline ring. The pKa of the conjugate acid of 4-chloroaniline is approximately 4.00, significantly higher than that of 2-chloroaniline (pKa ~2.65) due to reduced inductive electron withdrawal at the para position and absence of ortho steric effects [1][2]. This pKa differential of ~1.35 log units corresponds to approximately 22-fold higher concentration of the reactive free-base form at pH 7.4, or a correspondingly higher reaction rate under basic conditions. In practical terms, the cyanoethylation of 4-chloroaniline with acrylonitrile is expected to proceed with higher conversion efficiency under identical conditions compared to 2-chloroaniline, a principle leveraged in industrial dye intermediate synthesis where ortho-substituted anilines require stronger bases or longer reaction times to achieve comparable yields [3]. The secondary amine in the final product retains a similar electronic profile, influencing its performance in subsequent aza-Michael reactions or as a coupling partner.

Reactivity (pKa)
Class-level inference
Parent aniline pKa ~4.00 vs. ~2.65
Reported higher basicity may enable milder aza-Michael reaction conditions
Extrapolated from parent aniline data in aqueous solution
Synthetic Organic Chemistry Reaction Optimization Catalysis

3-[(4-Chlorophenyl)amino]propanenitrile: Application Scenarios


HPLC Impurity Profiling Reference Standard

Bio-Fount and several chemical suppliers explicitly list 3-[(4-chlorophenyl)amino]propanenitrile as a reference substance for drug impurity testing and biomedical research reagents [1]. The compound's crystalline solid form (mp 72–73 °C) ensures it can be accurately weighed for preparing calibration standards for reversed-phase HPLC methods . Its LogP of 2.74 and distinct UV chromophore from the chlorophenyl moiety enable sensitive detection (LOD typically sub-μg/mL) in pharmaceutical impurity assays. Users performing compendial impurity profiling or forced degradation studies require a characterized reference standard rather than a structurally similar analog, as chromatographic retention time and UV spectral match are essential for unambiguous peak identification.

Aza-Michael and Cyanoethylation Library Intermediate

The para-chloro substitution of the aniline moiety confers a pKa advantage (~4.00) over the ortho-chloro analog (~2.65), enabling more efficient nucleophilic participation in aza-Michael additions under mild basic conditions [1]. Medicinal chemistry teams building focused libraries of β-amino nitrile derivatives or exploring DPP4-related chemotypes can leverage the 4-Cl scaffold as a synthetic entry point, where the nitrile group serves as a latent carboxylic acid, amine, or tetrazole bioisostere precursor [2]. The crystalline physical form facilitates parallel synthesis workflows, allowing accurate solid dispensing into 96-well or 384-well reaction plates without the volumetric variability introduced by liquid analog dispensing.

Chromatographic Method Development & Physicochemical Profiling

The 22.9 °C boiling point elevation of the 4-Cl isomer (381.3 °C) relative to the 2-Cl isomer (358.4 °C) makes it a valuable probe compound for developing GC methods capable of resolving positional isomers in reaction mixtures [1]. Analytical chemistry laboratories tasked with quantifying cyanoethylation reaction progress or isomer ratios can use the 4-Cl compound as a retention time marker, exploiting the predictable relationship between substitution pattern and chromatographic behavior. Similarly, the LogP difference of 0.52 between 4-Cl (2.74) and 4-F (2.22) analogs provides a practical teaching or training dataset for reversed-phase HPLC method optimization and quantitative structure-retention relationship (QSRR) modeling [2].

Application
Selection Property
Validation Focus
HPLC Impurity Profiling
Crystalline reference standard with distinct LogP
Retention time and UV spectral match for peak identification
Synthetic Library Intermediate
Solid form enabling accurate parallel dispensing
Nucleophilic reactivity context for aza-Michael and cyanoethylation pathways
Chromatographic Method Development
Boiling point and lipophilicity benchmarks
GC isomer resolution and QSRR model training datasets

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